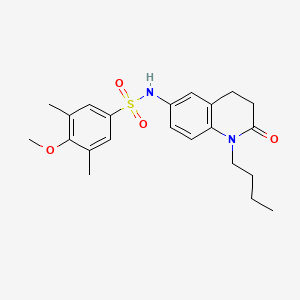

![molecular formula C12H8FN3O3S B2874241 4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1340861-11-1](/img/structure/B2874241.png)

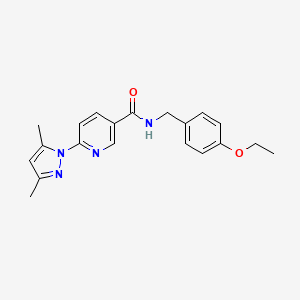

4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule is a member of the pyridothiadiazine class of compounds, which are known to exhibit a range of biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry: BACE1 Inhibition for Alzheimer’s Disease

In medicinal chemistry, this compound has been identified as a potential inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . BACE1 is a critical enzyme in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, the compound could reduce the formation of amyloid plaques in the brain, offering a therapeutic strategy for treating Alzheimer’s disease.

Organic Synthesis: Solid-Phase Disulfide Ligation

The compound serves as a reagent in solid-phase disulfide ligation (SPDSL), a technique used in organic synthesis . This method is employed to construct disulfide-linked hybrid molecules systematically and efficiently. The compound’s stability and reactivity make it suitable for synthesizing cyclic peptides and peptide-sugar conjugates, which have applications in drug development and biomolecular research.

Coordination Chemistry: Synthesis of Coordination Polymers

In coordination chemistry, the compound is utilized in the synthesis of coordination polymers . These polymers have unique structures and properties, such as fluorescence, which can be harnessed for various applications including sensing, catalysis, and materials science.

Radiolabeling Techniques: PET Imaging

The compound’s derivatives are used in developing new radiolabeling techniques, such as [18F] prosthetic groups for positron emission tomography (PET) imaging . This application is significant in medical diagnostics, allowing for the specific ligation with tyrosine-containing peptides or proteins to visualize biological processes in vivo.

Environmental Science: Luminescent Sensing

In environmental science, related coordination polymers demonstrate multiresponsive luminescent sensitivity, which can be used for the detection of antibiotics and pesticides . This application is crucial for monitoring environmental pollutants and ensuring the safety of agricultural products.

Materials Science: Photoluminescence Properties

The compound’s role in materials science is linked to the photoluminescence properties of coordination polymers . These properties are studied in the solid state and solvent suspension, which can lead to the development of new materials with potential applications in optoelectronics and display technologies.

Mécanisme D'action

Target of Action

A structurally similar compound, verubecestat 3 (mk-8931), is known to be a high-affinity β-site amyloid precursor protein cleaving enzyme 1 (bace1) inhibitor . BACE1 plays a crucial role in the production of amyloid-β peptides, which are implicated in Alzheimer’s disease.

Mode of Action

If we consider the action of the structurally similar compound verubecestat 3 (mk-8931), it inhibits bace1, thereby reducing the production of amyloid-β peptides .

Biochemical Pathways

The inhibition of bace1 by verubecestat 3 (mk-8931) impacts the amyloidogenic pathway, leading to a reduction in amyloid-β peptides . This could potentially alleviate the symptoms of Alzheimer’s disease.

Pharmacokinetics

Verubecestat 3 (mk-8931) is known to profoundly lower csf and brain aβ levels in rats, nonhuman primates, and humans . This suggests good bioavailability and effective distribution within the body.

Result of Action

The inhibition of bace1 by verubecestat 3 (mk-8931) leads to a reduction in amyloid-β peptides , which could potentially alleviate the symptoms of Alzheimer’s disease.

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O3S/c13-8-3-1-4-9(7-8)16-11-10(5-2-6-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKKEOVXZMTGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2874159.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2874161.png)

![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)

![1-[[2-(1-Methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2874165.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2874172.png)

![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2874176.png)